5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC8836714
InChI: InChI=1S/C11H5BrN2O3S/c12-4-1-2-6-5(3-4)7(9(15)13-6)8-10(16)14-11(17)18-8/h1-3,16H,(H,14,17)
SMILES:
Molecular Formula: C11H5BrN2O3S
Molecular Weight: 325.14 g/mol

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC8836714

Molecular Formula: C11H5BrN2O3S

Molecular Weight: 325.14 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione -

Specification

Molecular Formula C11H5BrN2O3S
Molecular Weight 325.14 g/mol
IUPAC Name 5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one
Standard InChI InChI=1S/C11H5BrN2O3S/c12-4-1-2-6-5(3-4)7(9(15)13-6)8-10(16)14-11(17)18-8/h1-3,16H,(H,14,17)
Standard InChI Key MMOYVCMCCUXSSQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(NC(=O)S3)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one, with a canonical SMILES string of C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(NC(=O)S3)O. Its planar structure arises from the conjugation between the indole and thiazolidine rings, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the thiazolidine carbonyl. The bromine atom at the 5-position of the indole ring enhances electrophilicity, potentially improving binding to biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₅BrN₂O₃S
Molecular Weight325.14 g/mol
IUPAC Name5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one
Standard InChIInChI=1S/C11H5BrN2O3S/c12-4-1-2-6-5(3-4)7(9(15)13-6)8-10(16)14-11(17)18-8/h1-3,16H,(H,14,17)
PubChem CID1565894

Synthesis and Structural Modification

Structural Derivatives

Modifications to the thiazolidine or indole rings alter bioactivity:

  • Thiazolidine Substitution: Replacing the 4-hydroxy group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity .

  • Indole Halogenation: Bromine at the 5-position improves membrane permeability and target binding, as seen in 5,5-diphenylimidazolidine-2,4-dione derivatives .

Biological Activities and Mechanisms

Antimicrobial Activity

5-Bromoisatin-based pyrimidine derivatives exhibited MIC values of 1.56–12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of this compound would feature:

  • C=O Stretches: ~1700 cm⁻¹ (thiazolidine-2,4-dione) and ~1680 cm⁻¹ (indole-2-one).

  • N-H Bend: ~1550 cm⁻¹ from the indole NH group.

Nuclear Magnetic Resonance

  • ¹H NMR: A singlet at δ 10.2–10.5 ppm (indole NH), doublets for aromatic protons (δ 6.8–7.5 ppm), and a broad peak at δ 12.1 ppm (thiazolidine hydroxyl).

  • ¹³C NMR: Carbonyl carbons at δ 170–175 ppm, aromatic carbons at δ 110–140 ppm, and the brominated carbon at δ 120 ppm.

Comparative Analysis with Analogous Compounds

Table 2: Bioactivity of Selected Isatin-Thiazolidine Derivatives

CompoundTarget Cell LineActivity (IC₅₀/GI₅₀)Mechanism
1d Leukemia (CCRF-CEM)0.69 µMEGFR/VEGFR2 inhibition
Compound 16 HeLa, A54959 µMCaspase-3 activation
3a-3o S. aureus1.56–12.5 µg/mLCell wall synthesis disruption

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